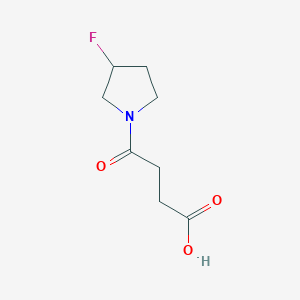

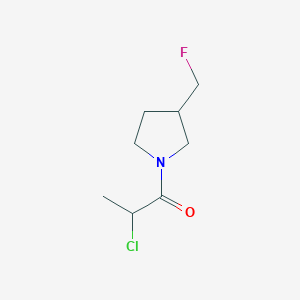

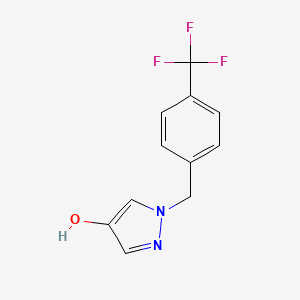

6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine

説明

6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound with the molecular formula C10H14FN3 and a molecular weight of 195.24 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学的研究の応用

Pyrrole and Pyrrolidine Derivatives in Biological Molecules

Pyrrole and its derivatives, including pyrrolidines, play crucial roles in biology, serving as the fundamental structural units for vital molecules like heme and chlorophyll. The aromatic character and extensive electron delocalization contribute to their stability and reactivity, making them valuable in synthetic chemistry for developing pharmaceuticals, conducting polymers, and more. These compounds are synthesized through various reactions, demonstrating their versatility in creating functionalized derivatives with applications in solvents, dyes, and as intermediates in further chemical syntheses (Anderson & Liu, 2000).

Antibacterial Applications

Research into pyrrolidinyl-pyridine analogues has highlighted their potential as antibacterial agents. For example, certain derivatives have been found to exhibit significant antibacterial activity, surpassing standard drugs like enoxacin in efficacy. These findings underline the promise of pyrrolidinyl-pyridine compounds in developing new antimicrobials, pointing to a broad application spectrum in pharmaceutical research (Egawa et al., 1984).

Melanin-Concentrating Hormone Receptor-1 Antagonists

Compounds based on the 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine structure have been identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). These derivatives show promise in treating obesity and related metabolic disorders, highlighting the therapeutic potential of fluoro-substituted pyrrolidinyl-pyridines in neuroscience and endocrinology (Huang et al., 2005).

Transdermal Permeation Enhancers

Esters and amides of hexanoic acid substituted with a tertiary amino group, including pyrrolidinyl derivatives, have shown activity as transdermal permeation enhancers. This application is particularly relevant in pharmaceutical formulations, where enhancing skin permeation of drugs can significantly improve therapeutic efficacy (Farsa et al., 2010).

Fluorous Ionic Liquids

The synthesis of fluorous ionic liquids incorporating pyrrolidinium and piperidinium, with perfluoroalkyl groups, represents a novel class of materials with potential applications in green chemistry and industrial processes. These substances combine the unique properties of ionic liquids with the low reactivity and high stability of fluorous compounds, making them suitable for a variety of chemical reactions and separations (Honda et al., 2017).

作用機序

Target of Action

Compounds with similar structures have been found to inhibit pathways such as flt3-itd and bcr-abl .

Mode of Action

It is suggested that it may mediate apoptosis in cells by inhibiting flt3 and bcr-abl pathways and other potential targets .

Biochemical Pathways

It is suggested that it may affect the flt3-itd and bcr-abl pathways .

Pharmacokinetics

It is suggested that it has suitable physicochemical properties and in vivo pharmacokinetics .

Result of Action

特性

IUPAC Name |

6-[3-(fluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-5-8-3-4-14(7-8)10-2-1-9(12)6-13-10/h1-2,6,8H,3-5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKUUSJOVXLONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide](/img/structure/B1476532.png)

![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)

![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)